calcium metavanadate crystal structure analysis
calcium metavanadate crystal structure analysis
Technical Guide: Structural Analysis & Bio-Functionalization of Calcium Metavanadate ( )
Executive Summary
Calcium Metavanadate (
This guide provides a rigorous structural analysis of the brannerite-type
Crystallographic Architecture
To control the bio-dissolution rate of
Lattice Parameters & Space Group
The thermodynamically stable phase under ambient conditions is the anhydrous monoclinic form.
-
Space Group:
(No. 12) -
Symmetry: Monoclinic
-
Formula Units (Z): 2
Standard Lattice Parameters (Ambient):
| Parameter | Value (
Polyhedral Connectivity
The structure is composed of anionic
-
Vanadium Site: Vanadium (
) occupies distorted octahedra ( ).[1] These octahedra share edges to form infinite zig-zag chains running parallel to the b-axis. Note: Due to significant distortion, the coordination is sometimes described as square-pyramidal ( ) with a long sixth bond. -
Calcium Site: Calcium (
) resides in irregular octahedral sites ( ) located between the vanadium oxide layers, acting as the structural "glue."
Visualization: Structural Hierarchy
Figure 1: Hierarchical decomposition of the
Synthesis & Phase Control Protocols
Achieving phase-pure
Method A: Solid-State Reaction (Standard Ceramic Route)
Best for: Bulk powder production, thermodynamic stability studies.
Protocol:
-
Precursor Preparation: Dry
(99.9%) and (99.9%) at 100°C for 2 hours to remove adsorbed moisture. -
Stoichiometric Weighing: Weigh powders in a strict 1:1 molar ratio (
).-
Critical Control Point: Excess Calcium leads to
contamination.
-
-
Homogenization: Ball mill in acetone for 4 hours (zirconia balls). Dry the slurry.
-
Calcination (Two-Step):
-
Step 1: Heat to 600°C (ramp 5°C/min) for 10 hours. (Decarbonation of
). -
Step 2: Regrind, then sinter at 650°C - 675°C for 12 hours.
-
Warning: Do not exceed 700°C;
melts incongruently near ~1000°C, but grain coarsening degrades bio-solubility above 750°C.
-
Method B: Hydrothermal Synthesis (Nano-Engineering)
Best for: Controlling morphology (nanorods/nanowires) for drug delivery applications.[1]
Protocol:
-
Dissolution: Dissolve
in hot deionized water ( ). Adjust pH to ~9 using . -
Cation Addition: Add stoichiometric
dropwise under vigorous stirring. A white precipitate will form. -
Autoclaving: Transfer suspension to a Teflon-lined autoclave. Heat at 180°C for 24 hours .
-
Post-Processing: Centrifuge, wash with ethanol, and dry.
-
Annealing: Anneal at 500°C for 2 hours to crystallize the anhydrous phase from the hydrate precursor.
Comparative Data: Synthesis Outcomes
| Feature | Solid-State | Hydrothermal |
| Purity | High (Thermodynamic) | Moderate (Surface defects common) |
| Morphology | Irregular, micron-sized (1-5 | Nanorods/Nanobelts (50-200 nm width) |
| Surface Area | Low (< 2 | High (> 10 |
| Bio-Dissolution | Slow (Long-term scaffold) | Fast (Rapid ion release) |
Analytical Characterization Workflow
Trust but verify. A single technique is insufficient to confirm phase purity in vanadates because the XRD patterns of
X-Ray Diffraction (XRD) & Rietveld Refinement
Primary Check: Look for the characteristic doublet peaks at
-
Marker: Strong reflection at
and .[1] -
Impurity Flag: Presence of a peak at
indicates contamination.
Refinement Strategy: Use software (e.g., FullProf or GSAS-II) to refine lattice parameters. A "Goodness of Fit" (Chi-squared)
Raman Spectroscopy (Fingerprinting)
Raman is more sensitive to local bond distortions than XRD.
-
900 - 1000
: Symmetric stretching of terminal bonds.[1] In , this is typically a sharp band near 940-960 .[1] -
600 - 800
: Bridging stretching modes.[1] -
< 400
: Lattice modes involving Ca-O vibrations and polyhedral tilting.[1][2]
Visualization: Validation Logic
Figure 2: Logical flowchart for validating phase purity using complementary spectroscopic and diffraction techniques.
Bio-Functional Implications
For drug development professionals, the crystal structure is merely the delivery vehicle. The pharmacodynamics rely on the hydrolysis of the
Mechanism of Action: Ion Release
Upon contact with physiological fluids (PBS, pH 7.4), the edge-sharing
- : Promotes osteoblast proliferation and mineralization.
- (Metavanadate): Acts as a protein tyrosine phosphatase (PTP) inhibitor.[1] This mimics insulin signaling and upregulates Runx2 expression (a master gene for bone formation).
Toxicity vs. Efficacy
The solubility product (
-
Therapeutic Window: 1 - 10
Vanadium concentration.[1] -
Toxic Threshold: > 20
induces reactive oxygen species (ROS) and apoptosis. -
Design Note: Hydrothermal nanorods (Section 2.2) release V faster than solid-state microparticles.[1] For sustained release implants, the solid-state ceramic phase is preferred.
References
-
Materials Project. (2025). Materials Data on CaV2O6 (mp-27624).[1] Lawrence Berkeley National Laboratory. [Link]
-
Wang, L., et al. (2025). Comprehensive Analysis of Structural, Optical, and Photocatalytic Properties of Single-Phase Calcium Vanadates. ResearchGate.[3][4][5] [Link]
-
Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds. [Link][1]
-
Zhang, H., et al. (2025). Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. University of Science and Technology Beijing. [Link]
-
Bose, S., et al. (2016). Bioactive Materials for Bone Tissue Engineering.[6][7][8] NIH National Library of Medicine. [Link]
Sources
- 1. mp-27624: CaV2O6 (monoclinic, C2/m, 12) [legacy.materialsproject.org]
- 2. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Materials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on calcium- and magnesium-based silicates for bone tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
